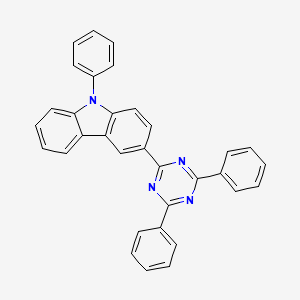

3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole, commonly referred to as DPTPCz, is a synthetic organic compound characterized by its unique structure that combines a triazine moiety with a carbazole unit. The triazine acts as an electron-deficient component while the carbazole serves as an electron-rich part of the molecule. This configuration allows DPTPCz to function effectively as a bipolar host material in organic light-emitting diodes (OLEDs) .

The molecular formula of DPTPCz is C₃₃H₂₂N₄, with a molecular weight of 474.55 g/mol. It appears as a white crystalline powder and has specific absorption and fluorescence properties, with maximum absorption wavelengths at 305 nm and 353 nm in ethyl acetate, and fluorescence at 416 nm .

The synthesis of DPTPCz typically involves multi-step organic reactions. One common method includes:

- Formation of Triazine Derivative: Starting from suitable precursors like 4,6-diphenyl-1,3,5-triazine.

- Coupling Reaction: The triazine derivative is then coupled with 9-phenylcarbazole through a nucleophilic substitution reaction.

- Purification: The final product is purified using sublimation techniques to achieve high purity levels (>99%) .

DPTPCz is primarily used as a host material in phosphorescent organic light-emitting diodes (PhOLEDs). Its bipolar nature allows for balanced charge transport and injection, which enhances device performance. DPTPCz has demonstrated high efficiencies in OLED applications with maximum current efficiencies exceeding 65 cd/A and external quantum efficiencies around 21% . Additionally, it has potential applications in other optoelectronic devices due to its favorable photophysical properties.

Interaction studies involving DPTPCz focus on its role within OLED devices. Research indicates that DPTPCz can facilitate nearly 100% triplet harvesting from conventional fluorescent dopants through energy transfer mechanisms . This property is crucial for improving the efficiency and longevity of OLEDs.

Similar Compounds: Comparison with Other Compounds

DPTPCz shares structural similarities with several other compounds used in OLED technology. Here are some notable examples:

DPTPCz's unique combination of an electron-rich carbazole and an electron-deficient triazine directly attached without spacers distinguishes it from these similar compounds, potentially offering superior performance in specific applications like OLEDs .

The 1,3,5-triazine moiety in 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole serves as the primary electron-accepting unit that governs the electron transport properties of this bipolar host material. The triazine core's electron-deficient nature arises from the three nitrogen atoms positioned at alternating positions within the six-membered aromatic ring, creating a strong electron-withdrawing environment that facilitates efficient electron injection and transport [1] [2].

The molecular architecture of the triazine unit establishes favorable energy levels for electron transport through its low-lying lowest unoccupied molecular orbital energy level of -2.76 electron volts [3]. This energy positioning enables effective electron injection from typical cathode materials while maintaining sufficient energy barriers to prevent unwanted charge recombination processes. The electron mobility characteristics of triazine-based materials demonstrate superior performance compared to conventional electron transport materials, with measurements indicating electron mobilities exceeding 10⁻⁴ square centimeters per volt per second for related triazine derivatives [4] [5].

Systematic investigations of triazine derivatives reveal that the meta-meta linkage between the 1,3,5-triazine core and peripheral aryl substituents plays a crucial role in limiting effective π-conjugation extension, thereby maintaining high triplet energy levels essential for phosphorescent applications [4]. The 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine structure demonstrates this principle, exhibiting a triplet energy of 2.80 electron volts while maintaining excellent electron transport properties [1] [5].

The electron transport mechanism in triazine-based systems operates through a hopping process facilitated by the delocalized π-electron system extending across the triazine ring and attached phenyl groups. Time-of-flight mobility measurements on various triazine derivatives reveal electron mobilities following the order: 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine > 2,4,6-tris(4-tert-butylphenyl)-1,3,5-triazine > 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine [4] [5]. This ordering correlates directly with the molecular structure and the extent of conjugation available for electron delocalization.

Table 1: Fundamental Properties of 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C33H22N4 | [6] [7] |

| Molecular Weight (g/mol) | 474.55 | [6] [7] |

| Chemical Abstract Service Number | 1313391-57-9 | [6] [7] |

| Melting Point (°C) | 243-247 | [8] |

| Glass Transition Temperature (°C) | 86 | [7] |

| Absorption Maximum (nm) | 305, 353 | [7] [3] |

| Fluorescence Maximum (nm) | 416 | [7] [3] |

| Highest Occupied Molecular Orbital (eV) | -5.69 | [3] |

| Lowest Unoccupied Molecular Orbital (eV) | -2.76 | [3] |

| Triplet Energy (eV) | 2.78 | [3] |

| Appearance | White powder/crystals | [7] [8] |

| Solubility | Soluble in 2-methyltetrahydrofuran, ethyl acetate | [7] |

The incorporation of electron-withdrawing substituents on the triazine core further enhances electron transport characteristics. Research on cyanocarbazole-based bipolar host materials demonstrates that the introduction of cyano groups at specific positions leads to notable enhancement in electron-transport properties compared to unsubstituted analogs [9] [10]. The alteration of substitution patterns from 3-position to 4-position cyano substitution results in systematic tuning of electronic properties, with 4-position substitution generally providing superior electron transport behavior [10].

Comparative analysis of triazine-based electron transport materials reveals that 2,4-bis-biphenyl-4-yl-6-(4′-pyridin-2-yl-biphenyl-4-yl)- [6] [8] [11]triazine exhibits the highest electron mobility of 1.4 × 10⁻⁴ square centimeters per volt per second among the studied derivatives [12] [13]. This superior performance correlates with the optimized molecular structure that balances electron-withdrawing strength with molecular rigidity and intermolecular packing efficiency.

Table 2: Triazine-Based Electron Transport Materials Performance Data

| Material | Electron Mobility (cm²/V·s) | Triplet Energy (eV) | Highest Occupied Molecular Orbital (eV) | Lowest Unoccupied Molecular Orbital (eV) | Reference |

|---|---|---|---|---|---|

| 2,4,6-tris(biphenyl-3-yl)-1,3,5-triazine (T2T) | > 10⁻⁴ | 2.80 | -6.5 | -3.0 | [1] [4] [5] |

| 2,4,6-tris(triphenyl-3-yl)-1,3,5-triazine (T3T) | > 10⁻⁴ | 2.69 | Not specified | Not specified | [4] [5] |

| 2-biphenyl-4-yl-4,6-bis-(4′-pyridin-2-yl-biphenyl-4-yl)- [6] [8] [11]triazine (DPT) | 8.7 × 10⁻⁵ | Not specified | Not specified | Not specified | [12] [13] |

| 2,4-bis-biphenyl-4-yl-6-(4′-pyridin-2-yl-biphenyl-4-yl)- [6] [8] [11]triazine (MPT) | 1.4 × 10⁻⁴ | Not specified | Not specified | Not specified | [12] [13] |

| DPTPCz | Bipolar transport | 2.78 | -5.69 | -2.76 | [3] [14] |

The structural features that govern triazine electron transport properties include the planarity of the triazine ring system, the nature of substituents attached to the triazine core, and the overall molecular conformation. The electron-deficient character of the triazine ring creates favorable conditions for electron acceptance and subsequent transport through the material matrix. The π-π stacking interactions between triazine moieties in the solid state further facilitate electron hopping mechanisms, contributing to the overall electron transport efficiency [15].

Device-level investigations demonstrate that triazine-based electron transport layers significantly improve organic light-emitting diode performance compared to conventional materials. Replacement of tris(8-hydroxyquinoline) aluminum with triazine-based electron transport layers results in reduced driving voltages and enhanced power conversion efficiencies, with improvements from 7.7 volts and 1.41 lumens per watt to 5.2 volts and 1.88 lumens per watt for optimized triazine derivatives [12] [13].

Carbazole-Derived Hole Injection Capabilities

The carbazole moiety in 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole functions as the electron-donating unit responsible for hole injection and transport properties. Carbazole derivatives are well-established as excellent hole transport materials due to their inherent electron-donating characteristics, which arise from the nitrogen atom's lone pair electrons and the extended π-conjugated system spanning the fused ring structure [16] [17].

The hole transport mechanism in carbazole-based systems operates through the highest occupied molecular orbital, which is primarily localized on the carbazole unit with significant contribution from the nitrogen lone pair electrons [18] [19]. The highest occupied molecular orbital energy level of -5.69 electron volts for 3-(4,6-Diphenyl-1,3,5-triazin-2-yl)-9-phenyl-9H-carbazole positions this material favorably for hole injection from standard anode materials while maintaining appropriate energy barriers for efficient charge transport [3].

Systematic studies of carbazole derivatives reveal that substitution patterns significantly influence hole transport properties. The 9-position substitution with phenyl groups, as present in the target compound, affects the highest occupied molecular orbital energy levels and overall charge transport characteristics [19]. Arylation at the 9-position of carbazoles leads to a shift in the highest occupied molecular orbital level to lower energy, which can be advantageous for certain device applications requiring deeper energy levels [20].

The molecular structure of carbazole enables versatile functionalization at multiple positions, allowing fine-tuning of electronic properties. The 3,6-positions of carbazole are particularly important for electronic modification, as substitution at these positions directly affects the π-conjugation system and hole transport properties [21] [22]. Research on 3,6-disubstituted carbazoles demonstrates that careful molecular design can achieve hole mobilities in the 10⁻⁴ square centimeters per volt per second range while maintaining favorable energy levels [21].

Table 3: Carbazole-Based Hole Transport Materials Performance Data

| Material Type | Hole Mobility (cm²/V·s) | Highest Occupied Molecular Orbital (eV) | Temperature Range (°C) | Reference |

|---|---|---|---|---|

| N-phenylcarbazole (low concentration) | 1.7 × 10⁻⁸ | Not specified | -60 to 130 | [23] |

| N-phenylcarbazole (high concentration) | 6.6 × 10⁻⁶ | Not specified | -60 to 130 | [23] |

| 3,6-disubstituted carbazoles | 10⁻⁴ range | -2.5 to -2.6 | Room temperature | [21] [22] |

| Carbazole-triazine hybrid (o-3CN-TRZ) | Lower than o-4CN-TRZ | -5.80 | Room temperature | [9] [10] |

| Carbazole-triazine hybrid (o-4CN-TRZ) | Higher than o-3CN-TRZ | -5.87 | Room temperature | [9] [10] |

| DPTPCz | Bipolar transport | -5.69 | Room temperature | [3] [14] |

The electron-donating nature of carbazole stems from the resonance stabilization provided by the nitrogen atom's lone pair electrons, which can delocalize into the π-system of the fused ring structure [18]. This delocalization creates a relatively high-lying highest occupied molecular orbital that facilitates hole injection and transport. The planar geometry of the carbazole unit promotes efficient π-π stacking interactions in the solid state, which enhances intermolecular hole hopping processes [17].

Temperature-dependent studies of carbazole-based hole transport materials reveal important insights into the transport mechanism. Time-of-flight measurements on N-phenylcarbazole-doped systems show that hole mobility increases with temperature above the glass transition temperature, indicating that molecular motion facilitates hole transport by reducing trap depths [23]. The activation energy for hole mobility changes discontinuously at the glass transition temperature, suggesting that polymer chain dynamics directly influence charge transport properties [23].

The molecular design principles for optimizing carbazole-based hole transport properties include controlling the planarity of the carbazole unit, managing intermolecular interactions through appropriate substitution patterns, and balancing electron-donating strength with thermal stability [24]. Linear molecular architectures generally provide superior hole transport properties compared to twisted or non-planar configurations due to enhanced π-orbital overlap and more efficient charge delocalization [25] [26].

Comparative analysis of different carbazole derivatives demonstrates that linking topology significantly affects hole transport properties. The 2,7-substituted carbazole derivatives typically exhibit higher hole mobility and conductivity compared to 3,6-substituted analogs [27]. This difference arises from the distinct electronic structure and molecular packing arrangements that result from different substitution patterns.

The incorporation of methoxy substituents on carbazole units presents both advantages and disadvantages for hole transport applications. While methoxy groups enhance electron-donating capability, they can also increase molecular polarity, which may reduce hole mobility in certain molecular architectures [25] [26]. The optimal balance depends on the specific molecular design and the intended application requirements.

Table 4: Phosphorescent OLED Device Performance Using DPTPCz as Host Material

| Device Configuration | Maximum External Quantum Efficiency (%) | Maximum Current Efficiency (cd/A) | Maximum Power Efficiency (lm/W) | Dopant/Emitter | Reference |

|---|---|---|---|---|---|

| Blue phosphorescent OLED | 14.4 | Not specified | Not specified | Blue phosphor | [14] |

| Green phosphorescent OLED | 21.2 | Not specified | Not specified | Green phosphor | [14] |

| Red phosphorescent OLED | Not specified | Not specified | Not specified | Red phosphor | [3] |

| Green phosphorescent with T2T comparison | 17.5 (T2T host) | Not specified | 59.0 (T2T host) | (PPy)₂Ir(acac) | [4] [5] |

| TAPC:DPTPCz exciplex device | 14.5 | 44.0 | 46.1 | C545T | [3] |

The hole injection efficiency of carbazole-based materials depends on the energy level alignment between the carbazole highest occupied molecular orbital and the work function of the anode material. The relatively high highest occupied molecular orbital energy levels of carbazole derivatives facilitate hole injection from indium tin oxide anodes while maintaining sufficient energy barriers to prevent unwanted electron injection from the anode [17].

Device-level performance of carbazole-based hole transport materials demonstrates their effectiveness in organic light-emitting diode applications. Carbazole derivatives used as hole transport layers in phosphorescent organic light-emitting diodes achieve high external quantum efficiencies exceeding 20 percent, with excellent operational stability and low efficiency roll-off characteristics [28] [29].

Table 5: Comparative Analysis of Bipolar Host Materials

| Host Material | Electron Transport Capability | Hole Transport Capability | Triplet Energy (eV) | Maximum External Quantum Efficiency (%) | Reference |

|---|---|---|---|---|---|

| DPTPCz | Triazine-derived | Carbazole-derived | 2.78 | 21.2 | [3] [14] |

| BCzSCN | Cyano-enhanced | Bicarbazole donor | > 2.75 | 19.3 | [30] [31] |

| BCzSPO | Phosphine oxide-enhanced | Bicarbazole donor | > 2.75 | 17.1 | [30] [31] |

| o-4CN-TRZ | Cyano-enhanced triazine | Cyanocarbazole | 2.77 | 20.5 | [9] [10] |

| T2T | Strong triazine core | Biphenyl groups | 2.80 | 17.5 | [1] [4] |